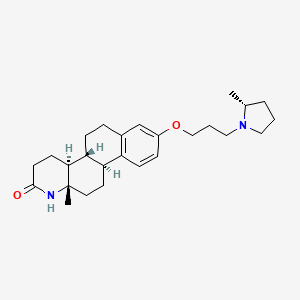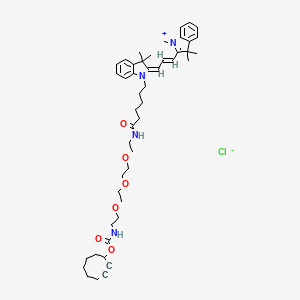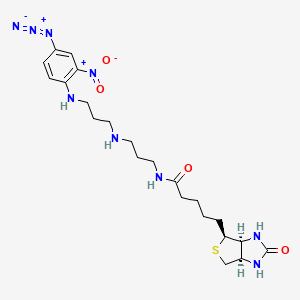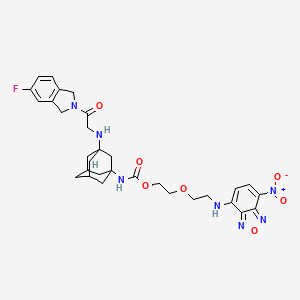
Anticancer agent 192
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes for Anticancer agent 192 involve the use of steroid-based histamine H3 receptor antagonists. The compound is synthesized through a series of chemical reactions that include the formation of steroidal backbones and the incorporation of histamine H3 receptor antagonistic properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Anticancer agent 192 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions include modified steroidal compounds with enhanced histamine H3 receptor antagonistic properties .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 192 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histamine H3 receptor antagonists on various chemical pathways. In biology, it is used to investigate the role of histamine H3 receptors in cognitive function and addiction. In medicine, it is being explored as a potential treatment for cognitive disorders and addiction. In industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Anticancer agent 192 involves its interaction with histamine H3 receptors. By antagonizing these receptors, the compound inhibits the release of histamine and other neurotransmitters, leading to improved cognitive function and reduced addiction. The molecular targets of this compound include histamine H3 receptors and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 192 is unique in its steroid-based structure and its specific antagonistic action on histamine H3 receptors. Similar compounds include other histamine H3 receptor antagonists such as thioperamide and clobenpropit. this compound stands out due to its stability in liver microsomes and its dual effects on cognitive function and addiction .
Eigenschaften
Molekularformel |
C26H38N2O2 |
|---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one |
InChI |
InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1 |
InChI-Schlüssel |
PRBWKAHBBPZNNA-FEWHJMLNSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C |
Kanonische SMILES |
CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)



![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)



![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)


